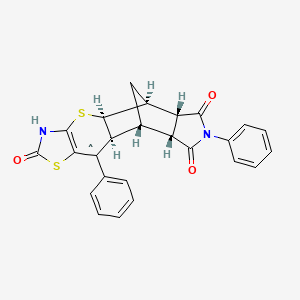

CID 156588665

Description

CID 156588665 is a chemical compound registered in the PubChem database under the identifier 156588665. According to , CID 156588665 was analyzed using gas chromatography-mass spectrometry (GC-MS), with its content quantified in vacuum-distilled fractions of a complex mixture (likely an essential oil or similar extract) . The mass spectrum provided in the same study suggests the presence of distinct fragmentation patterns, indicative of specific functional groups or structural motifs.

Properties

Molecular Formula |

C25H19N2O3S2 |

|---|---|

Molecular Weight |

459.6 g/mol |

InChI |

InChI=1S/C25H19N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-15,17-20H,11H2,(H,26,30)/t14-,15-,17-,18+,19-,20-/m0/s1 |

InChI Key |

LIXLPTOYTCDPJN-BEUOHLRXSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@H]([C@H]1[C@H]4[C@@H]2[C](C5=C(S4)NC(=O)S5)C6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC=C7 |

Canonical SMILES |

C1C2C3C(C1C4C2[C](C5=C(S4)NC(=O)S5)C6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

The preparation methods for this compound involve specific synthetic routes and reaction conditions. The synthetic routes typically include a series of chemical reactions that convert starting materials into the desired compound. These reactions may involve condensation, reduction, or substitution reactions, depending on the specific structure of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

The compound “CID 156588665” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other chemical products .

Mechanism of Action

The mechanism of action of “CID 156588665” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

To contextualize CID 156588665, we compare it with four compounds from the evidence that share structural or functional similarities, such as halogenated aromatic systems or analogous applications in organic synthesis.

Structural and Physicochemical Properties

Key Observations:

- Halogenation Trends: CAS 1761-61-1 (bromine) and CAS 1046861-20-4 (bromine/chlorine) exhibit halogenated aromatic rings, which enhance electrophilic substitution reactivity compared to non-halogenated analogs. This contrasts with CAS 1533-03-5, which features a trifluoromethyl group (–CF₃), imparting metabolic stability and lipophilicity .

- Solubility : CAS 1261080-59-4 shows higher solubility (2.74 mg/mL) due to its polar sulfonamide and nitro groups, whereas brominated compounds (e.g., CAS 1761-61-1) have lower solubility .

- Synthetic Complexity : Palladium-catalyzed methods (CAS 1046861-20-4) require stringent conditions, while A-FGO-catalyzed reactions (CAS 1761-61-1) emphasize green chemistry principles .

Functional and Application-Based Comparison

- Material Science : Brominated compounds (e.g., CAS 1761-61-1) are precursors in flame retardants, whereas trifluoromethylated analogs (CAS 1533-03-5) are used in agrochemicals due to their stability .

- Analytical Utility : CID 156588665’s GC-MS profiling aligns with techniques used for CAS 1533-03-5, where LC-ESI-MS differentiated structural isomers in ginseng extracts .

Q & A

Basic Research Questions

Q. How can I design a robust experimental framework for preliminary studies on CID 156588665?

- Begin by defining the research problem using frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure hypotheses . For example: "How does CID 156588665 (intervention) affect [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [control compound] (comparison) over [timeframe]?"

- Select methodologies (e.g., in vitro assays, molecular docking) based on the compound’s known properties and objectives. Validate protocols through pilot studies to ensure reproducibility .

Q. What strategies ensure reproducibility in synthesizing and characterizing CID 156588665?

- Follow standardized protocols for synthesis, purification, and characterization (e.g., NMR, HPLC, mass spectrometry). Document deviations meticulously and cross-validate results with independent replicates .

- Use reference materials and cite established procedures for known derivatives; for novel analogs, provide full spectral data and purity assessments in supplementary files .

Advanced Research Questions

Q. How should I resolve contradictions in reported biological activities of CID 156588665 across studies?

- Perform meta-analysis to quantify effect sizes and heterogeneity. Assess methodological differences (e.g., dosage, model systems) that may explain inconsistencies .

- Conduct comparative experiments under standardized conditions, using statistical tests (e.g., ANOVA with post-hoc analysis) to isolate variables influencing outcomes .

Q. What advanced techniques can elucidate the structure-activity relationship (SAR) of CID 156588665 derivatives?

- Employ computational methods (e.g., QSAR modeling, molecular dynamics simulations) to predict bioactivity. Validate predictions with synthetic analogs and in vitro/in vivo testing .

- Integrate multi-omics data (e.g., transcriptomics, proteomics) to map mechanistic pathways and identify off-target effects .

Q. How can I optimize analytical methods to detect low-abundance metabolites of CID 156588665 in complex matrices?

- Use hyphenated techniques like LC-MS/MS with isotope-labeled internal standards for sensitivity. Validate methods using spike-recovery experiments and calibration curves .

- Apply machine learning algorithms to untargeted metabolomics data, prioritizing peaks with significant fold-changes and pathway relevance .

Methodological Guidelines

- Data Validation : Replicate experiments across independent labs and share raw datasets (e.g., via repositories like Zenodo) to enhance credibility .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .

- Conflict Resolution : For contradictory results, apply dialectical analysis to identify "principal contradictions" (e.g., methodological flaws vs. biological variability) and prioritize resolving dominant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.